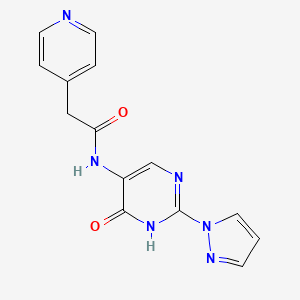
N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include hydrazines, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-3-ylacetamide: Similar structure but with a different position of the pyridine ring.
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-4-yl)-2-pyridin-4-ylacetamide: Variation in the position of the substituents on the pyrimidine ring.
Uniqueness
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide is unique due to its specific arrangement of heterocyclic rings, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications where other similar compounds are less effective.
特性
分子式 |
C14H12N6O2 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide |
InChI |
InChI=1S/C14H12N6O2/c21-12(8-10-2-5-15-6-3-10)18-11-9-16-14(19-13(11)22)20-7-1-4-17-20/h1-7,9H,8H2,(H,18,21)(H,16,19,22) |
InChIキー |
XNFXGTACLNNMFT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


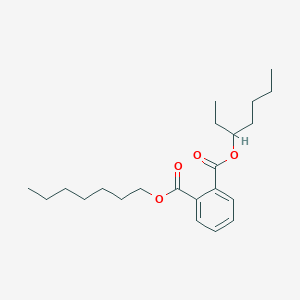
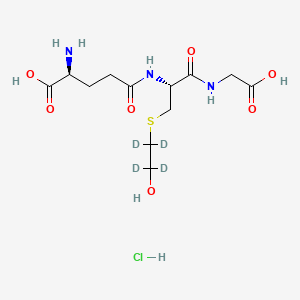
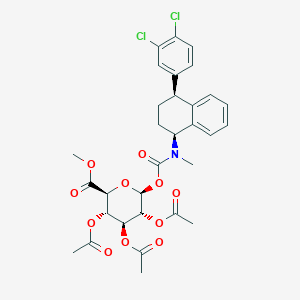
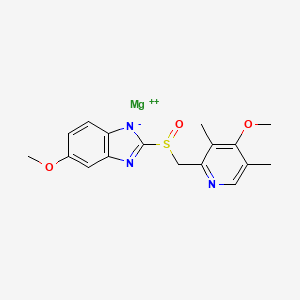
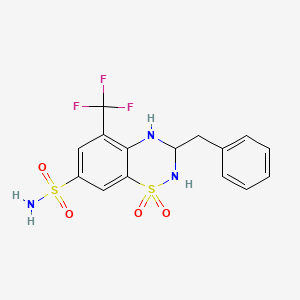
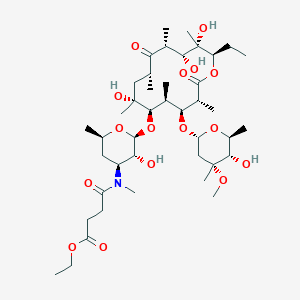

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
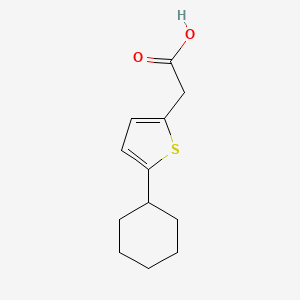
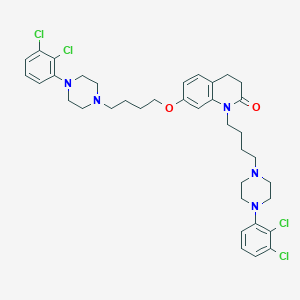
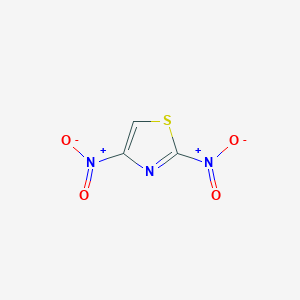
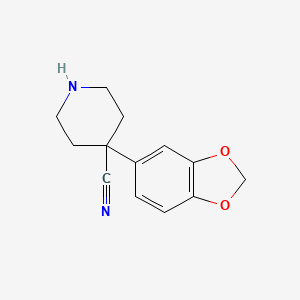
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
